molecular formula C18H20N2O4S B2468872 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941890-77-3

4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2468872
CAS No.: 941890-77-3
M. Wt: 360.43
InChI Key: GYYKOFKKFITOBW-UHFFFAOYSA-N
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Description

“4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a benzenesulfonamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzenesulfonamide group is a common functional group in many pharmaceutical drugs .

Scientific Research Applications

  • Prevention of Cerebral Vasospasm : A study by Zuccarello et al. (1996) investigated the effectiveness of endothelin receptor antagonists, including compounds similar to 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm. The results supported the potential use of these compounds as specific treatments for vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).

  • Pharmacokinetics and Bioavailability : Research by Stearns et al. (2002) on the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide beta 3-adrenergic receptor agonists, including analogs of this compound, found that systemic clearance and oral bioavailability varied across species. This study provided insights into the absorption, excretion, and hepatic extraction of these compounds (Stearns et al., 2002).

  • Anti-Breast Cancer Activity : Kumar et al. (2021) synthesized and evaluated a novel compound for its anti-breast cancer activity. The compound demonstrated better anticancer activity against MCF7 cells compared to the standard drug, indicating its potential as an anti-breast cancer agent (Kumar et al., 2021).

  • Conformation and Assembly of Arylsulfonamide Compounds : A study by de Castro et al. (2013) examined the structures of two arylsulfonamide compounds, highlighting the effect of an additional methylene group on their conformation and assembly. This research contributes to understanding the molecular structures and interactions of these compounds (de Castro et al., 2013).

  • Synthesis and Antimicrobial Activity : El-Gaby et al. (2018) explored the synthesis and antimicrobial activity of 4-hydroxynaphthalen-1-yl diazenyl benzenesulfonamides, offering insights into their potential use in antimicrobial applications (El-Gaby et al., 2018).

  • Antiproliferative Agents : Motavallizadeh et al. (2014) prepared several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents, investigating their efficacy against various tumor cell lines (Motavallizadeh et al., 2014).

  • Antimicrotubule Agents Targeting the Colchicine-Binding Site : A study by Gagné-Boulet et al. (2021) evaluated new families of phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and sulfonamides as antimicrotubule agents, showing their effectiveness in blocking cancer cell proliferation (Gagné-Boulet et al., 2021).

  • Inhibitors of Kynurenine 3-Hydroxylase : Röver et al. (1997) synthesized and characterized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, identifying high-affinity inhibitors with potential for investigating the kynurenine pathway in neuronal injury (Röver et al., 1997).

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, “4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” and similar compounds have potential for further development in drug discovery .

Properties

IUPAC Name

4-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-16-9-11-17(12-10-16)25(22,23)19-14-5-7-15(8-6-14)20-13-3-4-18(20)21/h5-12,19H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYKOFKKFITOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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